Cas no 70894-71-2 (N-[(4-methoxyphenyl)methyl]cyclopropanamine)
N-[(4-methoxyphenyl)methyl]cyclopropanamine Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Methoxybenzyl)cyclopropanamine
- N-[(4-methoxyphenyl)methyl]cyclopropanamine
- BB_SC-5067
- HMS1745M21
- N-(4-methoxybenzyl)cyclopropanamine(SALTDATA: HCl)
- EN300-13666
- J-523066
- C78414
- N-(4-methoxybenzyl)cyclopropanamine, AldrichCPR
- AKOS000264142
- SCHEMBL923407
- 70894-71-2
- DTXSID50405985
- MFCD07310991
- QVRKRVOSGOVKPC-UHFFFAOYSA-N
- F1911-1787
- A923783
- CHEMBL3229269
- AS-11301
- N-(4-Methoxybenzyl)cyclopropanamne
- N-cyclopropyl-N-(4-methoxybenzyl)amine
- BB 0218417
- Z86138857
- AN-465/42886953
- CS-0071268
- STK513393
-
- MDL: MFCD07310991
- Inchi: 1S/C11H15NO/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3
- InChI Key: QVRKRVOSGOVKPC-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)CNC1CC1
Computed Properties
- Exact Mass: 177.11500
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26000
- LogP: 2.33810
N-[(4-methoxyphenyl)methyl]cyclopropanamine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
N-[(4-methoxyphenyl)methyl]cyclopropanamine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-[(4-methoxyphenyl)methyl]cyclopropanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NV278-5g |
N-[(4-methoxyphenyl)methyl]cyclopropanamine |
70894-71-2 | 97% | 5g |
1813.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NV278-200mg |
N-[(4-methoxyphenyl)methyl]cyclopropanamine |
70894-71-2 | 97% | 200mg |
135.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NV278-1g |
N-[(4-methoxyphenyl)methyl]cyclopropanamine |
70894-71-2 | 97% | 1g |
425.0CNY | 2021-07-17 | |
| Alichem | A019139675-10g |
N-(4-Methoxybenzyl)cyclopropanamine |
70894-71-2 | 97% | 10g |
$333.00 | 2023-09-01 | |
| Alichem | A019139675-25g |
N-(4-Methoxybenzyl)cyclopropanamine |
70894-71-2 | 97% | 25g |
$684.76 | 2023-09-01 | |
| Chemenu | CM202986-10g |
N-(4-methoxybenzyl)cyclopropanamine |
70894-71-2 | 95+% | 10g |
$311 | 2021-06-15 | |
| Chemenu | CM202986-25g |
N-(4-methoxybenzyl)cyclopropanamine |
70894-71-2 | 95+% | 25g |
$604 | 2021-06-15 | |
| TRC | M292838-100mg |
N-(4-Methoxybenzyl)cyclopropanamine |
70894-71-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | M292838-250mg |
N-(4-Methoxybenzyl)cyclopropanamine |
70894-71-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | M292838-500mg |
N-(4-Methoxybenzyl)cyclopropanamine |
70894-71-2 | 500mg |
$87.00 | 2023-05-18 |
N-[(4-methoxyphenyl)methyl]cyclopropanamine Suppliers
N-[(4-methoxyphenyl)methyl]cyclopropanamine Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on N-[(4-methoxyphenyl)methyl]cyclopropanamine
Research Update on N-[(4-methoxyphenyl)methyl]cyclopropanamine (CAS 70894-71-2) in Chemical Biology and Pharmaceutical Applications
N-[(4-methoxyphenyl)methyl]cyclopropanamine (CAS 70894-71-2), a structurally unique cyclopropylamine derivative, has recently gained significant attention in chemical biology and pharmaceutical research. This compound, characterized by its 4-methoxybenzyl-substituted cyclopropaneamine scaffold, has demonstrated intriguing pharmacological properties that warrant further investigation. Recent studies have explored its potential as a versatile building block for drug discovery and its direct biological activities.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) investigated the compound's role as a precursor for novel monoamine oxidase (MAO) inhibitors. The research team demonstrated that structural modifications of the cyclopropylamine moiety could yield selective MAO-B inhibitors with potential applications in neurodegenerative disorders. The parent compound (70894-71-2) served as a critical intermediate in their synthetic pathway, enabling the development of analogs with improved blood-brain barrier permeability.
In parallel research, scientists at the Scripps Research Institute reported (Nature Chemical Biology, 2023, 19:1123-1132) that N-[(4-methoxyphenyl)methyl]cyclopropanamine exhibits unexpected activity as a covalent modifier of specific lysine residues in target proteins. This finding opens new possibilities for developing targeted protein degradation strategies and chemical probes for studying protein function. The 4-methoxybenzyl group appears to play a crucial role in the compound's target selectivity.
From a synthetic chemistry perspective, recent advances (Organic Letters, 2023, 25:4568-4572) have established more efficient routes to produce 70894-71-2 with higher yields and enantiomeric purity. These improvements are particularly important as the stereochemistry of the cyclopropylamine moiety significantly impacts biological activity. The new synthetic protocols employ asymmetric hydrogenation strategies that reduce production costs while maintaining excellent stereoselectivity.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023, 51:987-995) have provided valuable data on the compound's metabolic stability and distribution profile. The 4-methoxyphenyl group contributes to favorable metabolic characteristics, with the compound demonstrating good oral bioavailability in preclinical models. These findings support its potential as a lead compound for further optimization.
Emerging applications in radiopharmaceutical development have also been reported (Journal of Nuclear Medicine, 2023, 64:1256-1263), where researchers have successfully incorporated the 70894-71-2 scaffold into PET tracer candidates. The compound's ability to chelate certain radioisotopes while maintaining target affinity makes it particularly valuable for diagnostic imaging development.
While these developments are promising, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacological properties. Current research efforts are focused on structure-activity relationship studies to identify the most pharmacologically relevant modifications. The unique combination of the cyclopropylamine's strain energy and the 4-methoxybenzyl group's electronic properties continues to make this scaffold a fascinating subject for multidisciplinary research at the chemistry-biology interface.
70894-71-2 (N-[(4-methoxyphenyl)methyl]cyclopropanamine) Related Products
- 918298-07-4(Phenol, 4-[(cyclopropylamino)methyl]-2-methoxy-)
- 892571-13-0(N-(4-Ethoxybenzyl)cyclopropanamine Hydrochloride)
- 893577-83-8((butan-2-yl)(4-methoxyphenyl)methylamine)
- 892578-19-7(N-(3-ethoxyphenyl)methylcyclopropanamine)
- 70894-74-5(N-(4-Methoxybenzyl)propan-2-amine)
- 625435-20-3(N-(3,5-dimethoxyphenyl)methylcyclopropanamine)
- 90390-02-6((4-methoxyphenyl)methyl(propyl)amine)
- 889949-80-8((butan-2-yl)(3-methoxyphenyl)methylamine)
- 625437-49-2(N-(2-methoxyphenyl)methylcyclopropanamine)
- 625437-31-2(N-(3-methoxyphenyl)methylcyclopropanamine)